Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is an organic compound with the molecular formula C15H15NO3S. It is a derivative of benzenesulfonamide, characterized by the presence of a 4-methyl group on the benzene ring and an N-substituted 2-oxoethyl group attached to another 4-methylphenyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-methylacetophenone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and reduces the risk of side reactions. The use of automated systems for monitoring and controlling reaction conditions ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or thiols.
Wissenschaftliche Forschungsanwendungen
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- involves the inhibition of specific enzymes and proteins. For example, it increases lysosomal membrane permeabilization and the release of cathepsin B, which cleaves and activates proapoptotic proteins such as BH3 interacting-domain death agonist and poly [ADP-ribose] polymerase 1. This leads to the induction of tumor cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- p-Toluenesulfonamide
- p-Methylbenzenesulfonamide
- p-Toluenesulfamide
- p-Toluenesulfonylamide
- p-Tolylsulfonamide
Uniqueness
Benzenesulfonamide, 4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in tumor cells sets it apart from other similar compounds, making it a valuable candidate for anti-cancer research .
Eigenschaften
CAS-Nummer |
182323-19-9 |
---|---|
Molekularformel |
C16H17NO3S |
Molekulargewicht |
303.4 g/mol |
IUPAC-Name |
4-methyl-N-[2-(4-methylphenyl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C16H17NO3S/c1-12-3-7-14(8-4-12)16(18)11-17-21(19,20)15-9-5-13(2)6-10-15/h3-10,17H,11H2,1-2H3 |
InChI-Schlüssel |
CAPQWPSFUGIRSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)CNS(=O)(=O)C2=CC=C(C=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.